

# Pharmacological Profile of Depramine (GP-31,406): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Depramine*

Cat. No.: *B195986*

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Depramine** (GP-31,406), also known as Balipramine or 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) that was developed but never commercially marketed<sup>[1]</sup>. Its pharmacological profile is not extensively documented in publicly accessible literature. The primary reported pharmacological activities of **Depramine** are the inhibition of several key enzymes: acetylcholinesterase (AChE), magnesium-dependent ATPase ( $Mg^{2+}$ -ATPase), and sodium-potassium ATPase ( $Na^+/K^+$ -ATPase)<sup>[2][3][4][5][6]</sup>. This document provides a comprehensive overview of the currently available information on the pharmacological profile of **Depramine**, with a focus on its core known activities. Due to the limited availability of data for this unmarketed compound, quantitative metrics such as  $IC_{50}$  and  $K_i$  values for its primary targets are not available in the public domain. The key scientific publication detailing its initial pharmacological investigation is not readily accessible, which restricts a more in-depth quantitative analysis.

## Core Pharmacological Activities

**Depramine** is identified as a tricyclic antidepressant that exhibits inhibitory action against three specific enzymes. This distinguishes its known profile from typical TCAs, which are primarily characterized by their inhibition of serotonin and norepinephrine reuptake.

## Table 1: Summary of Known Pharmacological Targets for Depramine (GP-31,406)

| Target Enzyme                           | Reported Effect | Quantitative Data      |
|-----------------------------------------|-----------------|------------------------|
| Acetylcholinesterase (AChE)             | Inhibition      | Not publicly available |
| Mg <sup>2+</sup> -ATPase                | Inhibition      | Not publicly available |
| Na <sup>+</sup> /K <sup>+</sup> -ATPase | Inhibition      | Not publicly available |

## Potential Mechanisms of Action

The documented inhibitory activities of **Depramine** suggest several potential mechanisms of action that could contribute to its pharmacological effects.

### Cholinergic System Modulation

By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, **Depramine** would be expected to increase the levels and duration of action of acetylcholine in the synaptic cleft. This would lead to enhanced cholinergic neurotransmission.

### Disruption of Cellular Energy Metabolism and Ion Balance

The inhibition of Mg<sup>2+</sup>-ATPase and Na<sup>+</sup>/K<sup>+</sup>-ATPase would have significant effects on fundamental cellular processes. The Na<sup>+</sup>/K<sup>+</sup>-ATPase is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for neuronal excitability and transport of various molecules. Inhibition of this pump would disrupt ion homeostasis. Mg<sup>2+</sup>-ATPases are involved in a wide range of cellular functions, including energy metabolism.

Below is a diagram illustrating the primary reported inhibitory actions of **Depramine**.

## Reported Inhibitory Actions of Depramine (GP-31,406)



## General Experimental Workflow for Enzyme Inhibition Assays

## Preparation

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antidepressants inhibit human acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressants: action on synaptosomal acetylcholinesterase and ATPase in the brain of guinea pigs and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Depramine | TargetMol [targetmol.com]
- 5. biocat.com [biocat.com]
- 6. Depramine | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Pharmacological Profile of Depramine (GP-31,406): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195986#pharmacological-profile-of-depramine-gp-31-406>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)